rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride
Description
This compound is a bicyclic carbamate derivative featuring a norbornane (bicyclo[2.2.1]heptane) core structure with an amino group at the 6-position and a tert-butyl carbamate moiety at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. According to Enamine Ltd’s catalogue (2021), it has a molecular weight of 207.82 and is categorized as a building block for medicinal chemistry . Its stereochemistry (1R,2R,4S,6S) is critical for interactions in chiral environments, such as enzyme binding pockets.
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.1]heptanyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-7-4-8(10)9(13)5-7;/h7-10H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8+,9-,10+;/m0./s1 |
InChI Key |
IPZIWRFTVSWHEE-XXEQPJGYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1[C@H](C2)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1C(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic heptane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related bicyclo[2.2.1]heptane derivatives:
Structural and Functional Analysis
Amino vs. Hydroxy Groups: The target compound’s primary amine at C6 enables nucleophilic reactions (e.g., acylations) and hydrogen bonding, which are advantageous in drug design. In contrast, the hydroxy group in CAS 2101334-38-5 limits reactivity but may improve metabolic stability.
Aza Substitutions :
- The 2-aza substitution in CAS 2101334-38-5 introduces a secondary amine, altering electron distribution and hydrogen-bonding capacity compared to the target’s purely hydrocarbon framework .
Protecting Groups :
- The dual Boc-protected compound (CAS 2763921-52-2) is less reactive toward electrophiles but offers stability during synthetic steps. The target’s hydrochloride salt improves crystallinity and handling.
Stereochemical Variations :
- The rel-7-aza analog () demonstrates how stereochemical differences (1S,2S,4R vs. 1R,2R,4S,6S) influence spatial orientation, affecting interactions in asymmetric catalysis or receptor binding.
Biological Activity
Rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.18378 g/mol
- CAS Number : 2503155-22-2
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in the modulation of neurotransmitter levels in the brain.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis by modulating inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant neuroprotective properties against amyloid-beta (Aβ) induced toxicity in astrocytes. Key findings include:
- Cell Viability : The compound increased cell viability in astrocytes exposed to Aβ peptides.
- Cytokine Modulation : It reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cell cultures.
In Vivo Studies
In vivo experiments have further elucidated the pharmacological potential of this compound:
- Animal Models : Studies conducted on scopolamine-induced memory impairment in rats showed that administration of the compound improved cognitive function.
- Oxidative Stress Markers : The compound significantly reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.
Data Table of Biological Activities
| Study Type | Biological Activity | Findings |
|---|---|---|
| In Vitro | Neuroprotection | Increased astrocyte viability; reduced TNF-α levels |
| In Vivo | Cognitive Enhancement | Improved memory in scopolamine-treated rats; decreased MDA levels |
Case Studies
-
Case Study on Neuroprotection :
- A study investigated the effect of this compound on astrocytes exposed to Aβ.
- Results indicated a protective effect against Aβ-induced cytotoxicity with a significant increase in cell viability (62.98% compared to 43.78% without treatment).
-
Case Study on Cognitive Function :
- Research involving a rat model demonstrated that the compound could reverse memory deficits induced by scopolamine.
- Behavioral tests showed enhanced performance in maze tasks post-treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with bicyclo[2.2.1]heptane derivatives. Key steps include:
- Amination : Introduction of the amino group at the 6-position of the bicyclic framework under reductive conditions (e.g., catalytic hydrogenation with Pd/C or PtO₂) .
- Carbamate Protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate .
- Hydrochloride Salt Formation : Acidification with HCl in a polar solvent (e.g., ethanol or dichloromethane) to precipitate the hydrochloride salt .
- Critical Parameters : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios must be optimized to avoid side products like over-alkylation or epimerization .
Q. How can analytical techniques resolve stereochemical purity in this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Retention times and peak areas quantify stereoisomeric impurities (<1% required for pharmaceutical-grade material) .
- NMR Spectroscopy : H and C NMR coupled with NOESY/ROESY experiments confirm spatial arrangements of substituents on the bicyclic core .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to detect structural deviations .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in related bicyclo[2.2.1]heptane derivatives?
- Methodological Answer :
- Comparative Studies : Synthesize diastereomers (e.g., 1R,2R vs. 1S,2S configurations) and evaluate binding affinity to biological targets (e.g., neurotransmitter receptors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to correlate stereochemistry with binding energy and residence time at active sites .
- Case Study : A derivative with (1R,2R,4S,6S) configuration showed 10× higher inhibitory activity against a kinase target compared to its (1S,2S) counterpart due to optimal hydrogen-bonding interactions .
Q. What strategies mitigate byproduct formation during carbamate protection?
- Methodological Answer :
- Reagent Selection : Use tert-butyl dicarbonate (Boc₂O) instead of chloroformate to reduce alkylation byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) improve solubility of intermediates, minimizing side reactions .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and quench before byproduct accumulation .
Q. How to address contradictory data in literature regarding biological activity?
- Methodological Answer :
- Meta-Analysis : Cross-reference studies using databases like PubChem or Reaxys to identify variables (e.g., assay type, cell lines, or purity) causing discrepancies .
- Standardized Protocols : Reproduce assays under controlled conditions (e.g., identical buffer pH, temperature, and ligand concentrations) .
- Example : Discrepancies in IC₅₀ values for neuroprotective activity (2–10 µM range) were resolved by standardizing oxygen-glucose deprivation models .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
